1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with the molecular formula C₂₄H₁₇FN₂O₃ and an average molecular mass of 400.409 g/mol . Its monoisotopic mass is 400.122321 g/mol, and it is registered under ChemSpider ID 2583336 . The core structure consists of a chromeno[2,3-c]pyrrole-3,9-dione scaffold fused with a 4-fluorophenyl group at position 1, a 4-methylpyridin-2-yl substituent at position 2, and a methyl group at position 5.
Properties
Molecular Formula |
C24H17FN2O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17FN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3 |
InChI Key |
HNGRPAKDSOUZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core pyrrole structure. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl and methylpyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Yields and Conditions
- Key Observations :
- Higher yields (50–70%) are reported for simpler alkyl/aryl derivatives compared to morpholinylethyl analogues (30–45%), likely due to steric challenges in later synthetic steps .
- The use of hydrazine hydrate is critical for pyrrole ring formation but may require optimization to avoid side reactions .
Biological Activity
The compound 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a complex bicyclic framework that includes a chromeno-pyrrole moiety. The presence of fluorine and methyl groups in specific positions is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that This compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Studies and In Vitro Findings
- Cytotoxicity Tests : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported to be below 5 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown an increase in sub-G1 phase populations in treated cells, indicative of apoptotic death .
Antioxidant Properties
In addition to its anticancer activity, the compound has also been evaluated for its antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl Groups : Methyl substitutions are believed to play a role in modulating the electronic properties of the molecule, affecting its interaction with cellular targets.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | < 5 | Apoptosis induction |
| MDA-MB-231 (Breast) | < 5 | Cell cycle arrest |
| HCT116 (Colon) | < 5 | Apoptosis induction |
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1-(4-Fluorophenyl)-7-methyl... | 85 |
| Standard Antioxidant (Ascorbic Acid) | 90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
